4-ethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
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Overview
Description
4-ETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Ethylation: The ethyl group is introduced through alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfonic acids.
Substitution: Electrophilic substitution reactions can occur on the benzene ring and the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Sulfonic acids.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-ETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-ETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
4-ETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of an indole moiety and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O2S |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-ethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H22N2O2S/c1-3-15-8-10-16(11-9-15)24(22,23)20-13-12-17-14(2)21-19-7-5-4-6-18(17)19/h4-11,20-21H,3,12-13H2,1-2H3 |
InChI Key |
VSZQETCTEDYAKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C |
Origin of Product |
United States |
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